
4,10-Dimethylundec-6-YN-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,10-Dimethylundec-6-YN-5-one is an organic compound with the molecular formula C13H22O It is characterized by the presence of a triple bond (alkyne) and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,10-Dimethylundec-6-YN-5-one typically involves the use of alkyne and ketone precursors. One common method is the alkylation of a terminal alkyne with a suitable alkyl halide, followed by oxidation to introduce the ketone functionality. The reaction conditions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alkyne, and oxidizing agents like pyridinium chlorochromate (PCC) for the oxidation step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation and oxidation reactions. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4,10-Dimethylundec-6-YN-5-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The alkyne and ketone groups can be reduced to alkanes and alcohols, respectively, using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C).
Substitution: The alkyne can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols add to the triple bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alkanes and alcohols
Substitution: Various substituted alkenes and alkynes
Aplicaciones Científicas De Investigación
4,10-Dimethylundec-6-YN-5-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 4,10-Dimethylundec-6-YN-5-one involves its interaction with various molecular targets. The alkyne group can undergo cycloaddition reactions, forming covalent bonds with biological macromolecules. The ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and exert therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
6,10-Dimethylundec-5-en-2-one: Similar structure but with a double bond instead of a triple bond.
4-Diethylaminobenzaldehyde: Contains an aldehyde group and an aromatic ring, differing in functional groups and structure.
Uniqueness
Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a versatile compound in research and industry .
Propiedades
Número CAS |
89375-05-3 |
|---|---|
Fórmula molecular |
C13H22O |
Peso molecular |
194.31 g/mol |
Nombre IUPAC |
4,10-dimethylundec-6-yn-5-one |
InChI |
InChI=1S/C13H22O/c1-5-8-12(4)13(14)10-7-6-9-11(2)3/h11-12H,5-6,8-9H2,1-4H3 |
Clave InChI |
LLVQUNGIYOXZBQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C(=O)C#CCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


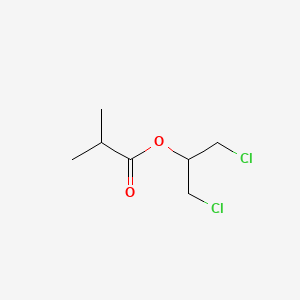

![N-([1,1'-Biphenyl]-3-yl)-2-(pyrrolidin-1-yl)acetamide](/img/structure/B14402292.png)

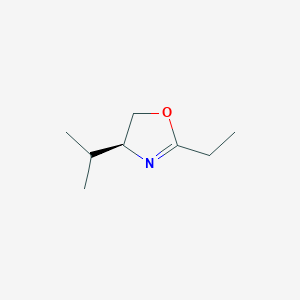
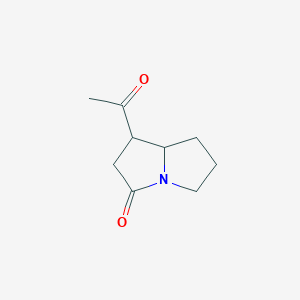
![3-Chloro-4'-pentyl[1,1'-biphenyl]-4-ol](/img/structure/B14402328.png)
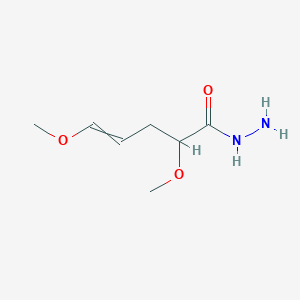
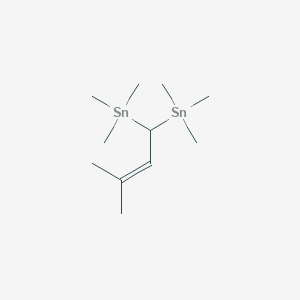

![1-[6-(Pyridin-4-yl)cyclohex-1-en-1-yl]ethan-1-one](/img/structure/B14402350.png)
![3-[(2-Aminoethyl)amino]-1-(2-hydroxyphenyl)but-2-en-1-one](/img/structure/B14402351.png)
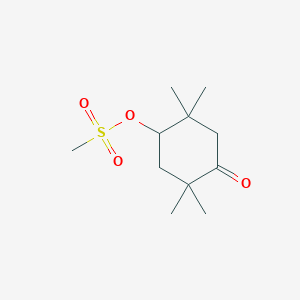
![3,5-Diamino-2-[2-(3,5-dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14402356.png)
